molecular formula C25H30N2O3 B13972729 (R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol

(R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol

Cat. No.: B13972729
M. Wt: 406.5 g/mol
InChI Key: SFADXYACQOYZFR-KOSHJBKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is a chiral chemical compound with a molecular formula of C25H30N2O3 and a molecular weight of 406.52 g/mol . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound serves as a critical synthetic intermediate in pharmaceutical research and development. Its primary research value lies in its role as a key precursor in the synthesis of arformoterol, the active (R,R)-enantiomer of the long-acting β2-adrenergic receptor agonist (LABA) formoterol . Arformoterol itself is an FDA-approved agent for the treatment of chronic obstructive pulmonary disease (COPD) . The specific (R)-configuration of the stereocenters in this intermediate is essential for producing the desired enantiomer, which possesses superior biological activity for probing β2-adrenergic receptor function . Researchers utilize this compound to develop and optimize synthetic routes for formoterol-related compounds , making it a valuable material for medicinal chemistry studies, process development, and the exploration of structure-activity relationships (SAR) in bronchodilator research.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

(1R)-1-(3-amino-4-phenylmethoxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethanol

InChI

InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3/t18-,24+/m1/s1

InChI Key

SFADXYACQOYZFR-KOSHJBKYSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Preparation Methods

Asymmetric Synthesis via Chiral Amino Alcohols and Amines

The synthesis generally starts from optically active amino alcohols or amino acid derivatives, employing chiral resolution or asymmetric synthesis methods to obtain the (R)-enantiomer. A common approach involves the following steps:

  • Step 1: Preparation of the substituted phenyl amino alcohol intermediate
    Starting with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol, the compound is subjected to deprotection and functional group transformations to introduce the free amino and hydroxyl groups in the correct stereochemical configuration.

  • Step 2: Reductive amination or nucleophilic substitution
    The key step involves reacting a bromoacetophenone derivative with a chiral amine under controlled conditions. For example, bromoacetophenone derivatives are reacted with primary amines in methanol or methylene chloride, followed by reduction with sodium borohydride (NaBH4) to yield the amino alcohol. This step ensures the formation of the amino alcohol with retention of stereochemistry.

  • Step 3: Purification and isolation
    The crude product is purified by extraction, drying, and column chromatography, often employing methanol gradients to isolate the pure (R)-configured compound.

Microbial Resolution and Biocatalysis

Another method to obtain the optically pure (R)-enantiomer involves biotransformation:

  • Microorganisms or their preparations capable of acting on racemic mixtures of 2-amino-1-phenylethanol derivatives selectively convert or degrade the undesired enantiomer, enriching the (R)-form.

  • Examples include strains from the genera Staphylococcus, Micrococcus, Rhodococcus, and Neisseria, which have been reported to produce optically active (R)-2-amino-1-phenylethanol derivatives from racemic mixtures.

This biocatalytic approach is advantageous for its mild reaction conditions and high enantioselectivity but may require additional purification steps.

Detailed Reaction Scheme Example

A typical synthetic procedure adapted from related amino alcohol syntheses:

Step Reagents and Conditions Description
1 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol Starting material with protected groups
2 Bromoacetophenone derivative + chiral amine in methylene chloride or methanol, room temp Nucleophilic substitution to form amino ketone
3 NaBH4 added portionwise under cooling Reduction of ketone to amino alcohol
4 Acidification to pH 3, extraction, drying, evaporation Workup to isolate crude product
5 Column chromatography (methanol gradient) Purification to obtain pure (R)-amino alcohol

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Chemical Synthesis Reductive amination + NaBH4 reduction High yield, scalable Requires chiral amine starting materials, purification needed
Biocatalytic Resolution Microbial enantioselective transformation Mild conditions, high enantioselectivity Longer reaction times, complex purification
Chiral Resolution Use of resolving agents on racemic mixtures Established technique Additional steps, lower atom economy

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and analytical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Relative Retention Time (RRT) Impurity Limit (%) Source
(R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol (Target) C₂₅H₂₉N₂O₄* ~421 3-Amino, 4-benzyloxy, (R)-4-methoxyphenylpropan-2-yl amino N/A N/A
1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol (Compound A) C₁₈H₂₃N₂O₄ 331 3-Amino, 4-hydroxy, 4-methoxyphenylethyl amino 0.5 0.5
(1R)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-Methoxyphenyl)propan-2-yl]amino}ethanol (Nitro Derivative) C₂₅H₂₈N₂O₅ 436.51 3-Nitro, 4-benzyloxy, (R)-4-methoxyphenylpropan-2-yl amino N/A N/A
1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol (Pharmacopeial Standard) C₂₀H₂₇N₂O₃† ~329 4-Benzyloxy, 3-hydroxymethyl, tert-butylamino N/A Meets sterility, pH 3.5–4.5
(1R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethanol (Phenylethyl Analog) C₃₃H₃₉N₂O₄‡ ~550 3-Amino, 4-benzyloxy, (R)-4-methoxyphenylpropan-2-yl and 1-phenylethyl amino N/A N/A

*Calculated based on structural similarity to .
†Estimated from substituent contributions.
‡Includes additional phenylethyl group.

Key Structural and Functional Comparisons:

The nitro derivative () replaces the amino group with a nitro group, introducing electron-withdrawing effects that may alter reactivity or metabolic stability .

Stereochemical Considerations :

  • Both the target and nitro derivative () exhibit (R,R)-configurations, which are critical for interactions with chiral biological targets. In contrast, racemic mixtures (e.g., Compound B in ) may show reduced efficacy or off-target effects .

Analytical Behavior :

  • Compound A’s lower RRT (0.5) compared to the target (theoretical RRT >1.0) reflects its reduced lipophilicity due to the hydroxyl group. Such data are vital for HPLC method development in impurity profiling .

Pharmacopeial Relevance :

  • The pharmacopeial standard () specifies sterility and pH criteria, suggesting that the target compound may require similar quality controls if developed for injectable formulations .

The phenylethyl analog () introduces an additional aromatic moiety, which could enhance receptor binding but increase molecular weight, affecting pharmacokinetics .

Research Implications

  • Synthetic Routes : The nitro derivative () may serve as a synthetic intermediate for the target compound via reduction of the nitro group to an amine .
  • Regulatory Compliance : Pharmacopeial guidelines () highlight the need for strict control of related substances (e.g., ≤0.5% for Compound A) in drug development .

Biological Activity

(R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol, often referred to as a derivative of formoterol, exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This compound is notable for its structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H28N2O3\text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_3

Key Features:

  • Amino Groups : The presence of amino groups enhances its interaction with biological targets.
  • Benzyloxy and Methoxy Substituents : These groups are known to affect the lipophilicity and binding affinity of the compound.

1. Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects, primarily related to its action as a beta-agonist. It has been studied for its potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

2. Anti-Cancer Activity

Recent studies have explored the anti-proliferative effects of similar compounds derived from amino phenolic structures. For instance, derivatives with similar functional groups have shown significant cytotoxicity against various cancer cell lines, indicating a potential for this compound in oncology .

Cell LineIC50 (µM)
HOP-620.25
NCI-H4600.29
HCT-1160.31

The mechanism of action is believed to involve the modulation of intracellular signaling pathways through receptor binding. The compound's structure allows it to effectively bind to adrenergic receptors, leading to bronchodilation and increased airflow in respiratory tissues.

4. Synthesis and Derivatives

The synthesis of this compound has been documented in several patents and research articles, highlighting methods that yield optically pure forms which are crucial for maximizing biological activity .

Case Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer efficacy of similar compounds, derivatives showed varying levels of cytotoxicity against different cancer cell lines. The data suggested that specific structural modifications could enhance or diminish biological activity, emphasizing the importance of chemical structure in drug design .

Case Study 2: Respiratory Therapeutics

Clinical evaluations have indicated that compounds similar to this compound can significantly improve lung function in patients with asthma. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further clinical trials .

Q & A

Basic Research Questions

Q. What are recommended synthetic routes for (R)-1-(3-amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethanol?

  • Methodology : Use asymmetric reductive amination for stereochemical control. For the benzyloxy-substituted phenyl moiety, employ Ullmann coupling or nucleophilic aromatic substitution to introduce the benzyloxy group. Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to avoid side reactions. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm stereochemistry with chiral HPLC (e.g., Chiralpak IA column) .

Q. How can researchers verify the stereochemical purity of this compound?

  • Methodology : Use a combination of techniques:

  • Chiral HPLC : Compare retention times with USP reference standards (e.g., Levalbuterol-related compounds) to confirm enantiomeric excess .
  • NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons in the ethanolamine backbone) to infer spatial arrangements. NOESY experiments can resolve stereochemical ambiguities .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) and refine using SHELXL for unambiguous stereochemical assignment .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

  • Methodology :

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities ≥0.1%. Monitor mass fragments to confirm molecular ion peaks .
  • FT-IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula consistency (deviation ≤0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

  • Methodology :

  • Enantioselective Assays : Test (R,R)- and (S,S)-isomers separately in receptor-binding studies (e.g., β-adrenergic receptors) using radioligand displacement assays. Normalize data to account for batch-to-batch variability in synthesis .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to identify stereospecific binding motifs. Use software like GROMACS with AMBER force fields .
  • Metabolic Profiling : Incubate enantiomers with liver microsomes and analyze metabolites via LC-MS to assess stereochemical stability .

Q. What strategies optimize stereochemical control during large-scale synthesis?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) for hydrogenation of ketone intermediates. Optimize reaction conditions (temperature, pressure) to achieve ≥95% enantiomeric excess .
  • Crystallization-Induced Dynamic Resolution : Exploit diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) to enrich the desired (R,R)-isomer .
  • In-line PAT (Process Analytical Technology) : Implement real-time monitoring via Raman spectroscopy to adjust reaction parameters dynamically .

Q. How can researchers address discrepancies in crystallographic vs. computational conformational analyses?

  • Methodology :

  • High-Resolution X-ray Data : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts. Refine with SHELXL-2018, focusing on anisotropic displacement parameters .
  • DFT Calculations : Compare experimental crystal structures with gas-phase optimized geometries (B3LYP/6-311++G** basis set). Evaluate torsional angles and hydrogen-bonding networks to identify force field inaccuracies .
  • Solid-State NMR : Use ¹³C CPMAS to probe packing effects and validate computational models .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Solvent Parameterization : Measure logP values (shake-flask method) and correlate with Hansen solubility parameters. For polar solvents (e.g., DMSO), assess hydrogen-bond acceptor capacity .
  • Thermodynamic Solubility : Perform gravimetric analysis at equilibrium (24 hr agitation) to distinguish kinetic vs. thermodynamic solubility .
  • Co-solvency Studies : Use water-ethanol or water-PEG mixtures to enhance solubility for in vivo assays .

Tables for Key Parameters

Parameter Method Typical Value Reference
Enantiomeric ExcessChiral HPLC (Chiralpak IA)≥98% (R,R)-isomer
Melting PointDifferential Scanning Calorimetry142–145°C (dec.)
LogP (Octanol/Water)Shake-Flask Method2.3 ± 0.2
pKa (Amino Group)Potentiometric Titration9.8 ± 0.1

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